[(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane is an organosilicon compound that features a thiophene ring substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane typically involves the reaction of 5,5-dimethyl-4,5-dihydrothiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Mechanism of Action
The mechanism by which (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl group can protect functional groups during chemical reactions, and its removal can be used to reveal reactive sites on molecules. This compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Unique due to its specific substitution pattern on the thiophene ring.
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Similar structure but with different silyl group substitution.
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Another variant with a different alkyl group on the silicon atom.
Properties
CAS No. |
105566-50-5 |
---|---|
Molecular Formula |
C9H18OSSi |
Molecular Weight |
202.39 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-thiophen-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18OSSi/c1-9(2)7-6-8(11-9)10-12(3,4)5/h6H,7H2,1-5H3 |
InChI Key |
NEQVASULNHUPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(S1)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.